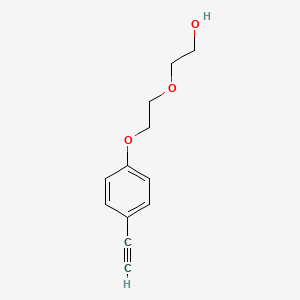![molecular formula C12H21NO4 B13144409 (2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid](/img/structure/B13144409.png)
(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid is an organic compound that belongs to the class of leucine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid typically involves the reaction of leucine with 4-methyl-2-oxopentanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of automated synthesizers and continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
科学的研究の応用
(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Some compounds similar to (2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid include:
Leucine: A branched-chain amino acid with similar structural features.
Isoleucine: Another branched-chain amino acid with a similar backbone structure.
Valine: A branched-chain amino acid with comparable chemical properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and stereochemistry, which confer unique chemical reactivity and potential applications. The presence of the 4-methyl-2-oxopentanoyl group, in particular, distinguishes it from other leucine derivatives and contributes to its distinct properties.
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-7(2)5-9(12(16)17)13-11(15)10(14)6-8(3)4/h7-9H,5-6H2,1-4H3,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChIキー |
LCYMNWDIWHFPBT-VIFPVBQESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(=O)CC(C)C |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


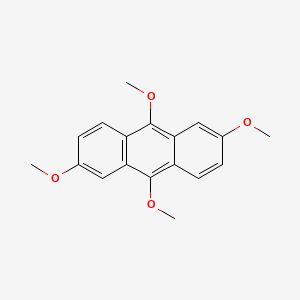
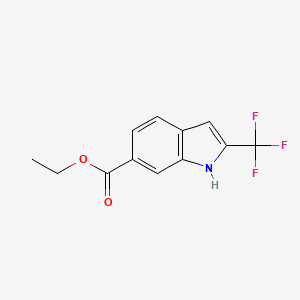
![(S)-Methyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate](/img/structure/B13144363.png)
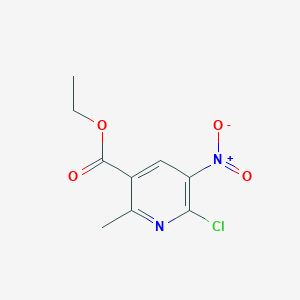
![2-(4-Ethyl-10-oxo-5-phenyl-2,3,7,8,11,13-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid](/img/structure/B13144371.png)
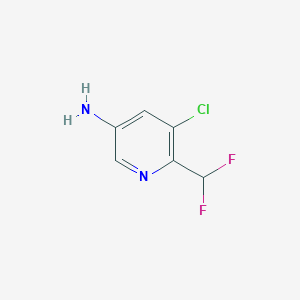
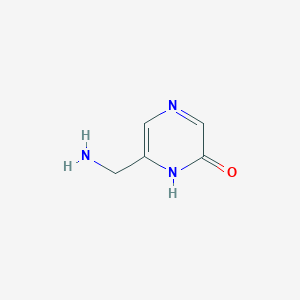
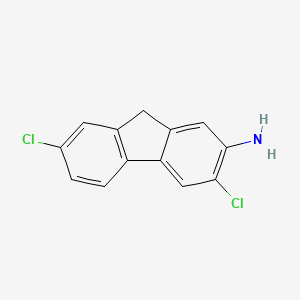

![Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel-](/img/structure/B13144418.png)

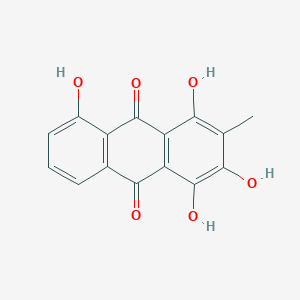
![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
